4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-pentyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4S/c1-2-3-4-9-16-11(14-15-12(16)17)10-5-7-13-8-6-10/h5-8H,2-4,9H2,1H3,(H,15,17) |
InChI Key |
VSQDOCBKCDZNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NNC1=S)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The resulting product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by enhancing the activity of caspase-3, a key effector enzyme in the apoptotic pathway . The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Substituent Variations at Position 4
The biological activity of 1,2,4-triazole-3-thiol derivatives is highly sensitive to substitutions at position 3. Key analogs include:
Role of the Pyridin-4-yl Group
The pyridinyl group at position 5 is conserved across most analogs. It contributes to:
Pharmacokinetic and Toxicity Profiles
Table 2: ADME and Toxicity Comparison
| Compound | logP | Water Solubility | CYP450 Inhibition Risk | PAINS Alerts | References |
|---|---|---|---|---|---|
| Target Compound | ~3.5* | Moderate | Low | No | [10] |
| 13 | 2.8 | High | Low | No | [10] |
| 12g | 4.1 | Low | Moderate | Yes | [5] |
Biological Activity
4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula for 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is C₁₂H₁₆N₄S. The structure consists of a triazole ring substituted with a pentyl group and a pyridine moiety, which is crucial for its biological activity.
The compound's mechanism primarily involves interaction with various biological targets:
- Alpha-synuclein Inhibition : It has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. This inhibition reduces neurotoxicity and neurodegeneration.
- Antimicrobial Activity : 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrates significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized several derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity. The results showed that variations in substituents did not significantly affect the antimicrobial properties among derivatives of triazole-thiols .
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can alleviate symptoms associated with neurodegenerative conditions by preventing the aggregation of alpha-synuclein. This action is crucial in mitigating the effects of Parkinson's disease models in laboratory settings.
- Anticancer Activity : Research has highlighted the potential of triazole derivatives in cancer treatment. Compounds similar to 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have shown cytotoxic effects against colorectal cancer cell lines (HT-29), indicating a promising avenue for further exploration in oncological therapies .
Q & A
Q. What are the standard synthetic routes for 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via a multi-step process:
Precursor formation : Condensation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol core .
Alkylation : Reaction with alkyl halides (e.g., pentyl bromide) under alkaline conditions to introduce the pentyl group at the 4-position .
Purification : Recrystallization from ethanol or methanol yields the final product.
Key reagents : Sodium hydroxide, alkyl halides, methanol/ethanol solvents.
Q. How is the compound characterized to confirm its structure?
A combination of analytical methods is used:
- Elemental analysis : Validates empirical formula (e.g., C13H17N5S).
- <sup>1</sup>H-NMR : Peaks at δ 8.5–8.7 ppm confirm pyridinyl protons; δ 1.2–1.6 ppm corresponds to the pentyl chain .
- LC-MS : Molecular ion peaks ([M+H]<sup>+</sup>) verify molecular weight (e.g., m/z 283.2) .
Q. What are the common chemical reactions of this compound?
The thiol group (-SH) is highly reactive:
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives?
- Molecular docking : Simulate binding interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Use software like AutoDock Vina .
- ADME analysis : Predict pharmacokinetics (absorption, distribution) using tools like SwissADME. For example, logP values >3 indicate high lipophilicity, affecting membrane permeability .
- Contradiction resolution : If experimental bioactivity conflicts with predictions, re-evaluate force field parameters or ligand protonation states .
Q. How to optimize reaction conditions for alkylation to minimize by-products?
- Solvent selection : Use aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group.
- Temperature control : Maintain 60–70°C to balance reaction rate and side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for improved yield .
Data-driven example : In , alkylation at 65°C in DMF with K2CO3 achieved 85% yield.
Q. How to address contradictions in reported antimicrobial activity data?
- Experimental design : Standardize MIC assays using CLSI guidelines to ensure reproducibility .
- Strain variability : Test against a panel of clinically relevant strains (e.g., Candida albicans vs. Aspergillus fumigatus) .
- Synergistic studies : Combine with known antifungals (e.g., fluconazole) to assess potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
